Cecropin A1 -

Cecropin A1

Catalog Number: EVT-246435
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Cecropin A1 is derived from the hemolymph of the giant silk moth, Hyalophora cecropia. This peptide is synthesized in response to microbial infections and is part of the insect's defense mechanism against pathogens. The gene encoding Cecropin A1 has been cloned and studied in various organisms, including Bombyx mori, the silkworm, which serves as a model for understanding its expression and regulation .

Classification

Cecropin A1 is classified as an antimicrobial peptide (AMP), specifically within the cecropin family. These peptides are characterized by their positive charge and specific structural features that enable them to disrupt microbial membranes. They are categorized as cationic peptides due to their net positive charge at physiological pH, which enhances their ability to interact with negatively charged bacterial membranes .

Synthesis Analysis

Methods

The synthesis of Cecropin A1 can be achieved through solid-phase peptide synthesis (SPPS), a method that allows for the stepwise assembly of amino acids on a solid support. The process typically involves the following steps:

  1. Preparation of the Resin: The resin is functionalized with a linker that allows for the attachment of the first amino acid.
  2. Coupling Reactions: Amino acids are sequentially added to the growing peptide chain using coupling reagents to facilitate bond formation.
  3. Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .

Technical Details

An improved stepwise solid-phase method has been reported to yield high coupling efficiencies, often exceeding 99.8%. The synthesis process is monitored using ninhydrin assays to ensure completion at each step. Post-synthesis, reverse-phase HPLC is employed for purification, achieving an average yield of approximately 93% for the desired product .

Molecular Structure Analysis

Structure

Cecropin A1 exhibits a characteristic amphipathic alpha-helical structure, which is crucial for its biological activity. The peptide consists of 33 amino acids with a basic N-terminal region that contributes to its positive charge and a neutral C-terminal region linked by a flexible glycine-proline motif .

Data

The molecular formula of Cecropin A1 is C139_{139}H228_{228}N38_{38}O39_{39}, with an average molecular weight of approximately 3046 Da. Its structure allows for interaction with lipid membranes, facilitating pore formation and subsequent bacterial lysis .

Chemical Reactions Analysis

Reactions

Cecropin A1 primarily interacts with bacterial membranes through electrostatic attraction due to its cationic nature. Upon contact, it can insert into the membrane bilayer, leading to membrane destabilization and pore formation. This mechanism results in cell lysis and death of susceptible bacteria.

Technical Details

The peptide's effectiveness varies across different bacterial species; studies have shown it retains significant antibacterial activity even in complex biological fluids, suggesting resilience against environmental factors that typically inhibit antimicrobial efficacy .

Mechanism of Action

Process

The mechanism by which Cecropin A1 exerts its antimicrobial effects involves several key steps:

  1. Membrane Interaction: The positively charged peptide binds to negatively charged components on bacterial membranes.
  2. Pore Formation: Following binding, Cecropin A1 inserts into the lipid bilayer, forming pores that disrupt membrane integrity.
  3. Cell Lysis: The formation of these pores leads to leakage of cellular contents and eventual cell death.

Data

Research indicates that Cecropin A1 demonstrates minimum inhibitory concentrations as low as 1 µM against certain strains of Escherichia coli, underscoring its potency as an antimicrobial agent .

Physical and Chemical Properties Analysis

Physical Properties

Cecropin A1 is soluble in water and exhibits stability across a range of pH levels. Its amphipathic nature contributes to its solubility and ability to interact with lipid environments.

Chemical Properties

  • Molecular Weight: Approximately 3046 Da
  • Isoelectric Point: The theoretical isoelectric point can be calculated based on its amino acid composition.
  • Stability: The peptide maintains activity in various ionic conditions, which is critical for therapeutic applications .
Applications

Cecropin A1 has potential applications in various scientific fields:

  • Antimicrobial Therapy: Due to its broad-spectrum antibacterial activity, it is being explored as a candidate for treating infections caused by antibiotic-resistant bacteria.
  • Biotechnology: Its properties are utilized in developing new antimicrobial agents or coatings for medical devices.
  • Agriculture: Potential use in pest control due to its insecticidal properties against certain pathogens affecting crops .
Biosynthesis and Genetic Regulation of Cecropin A1

Genomic Organization and Gene Clustering in Insect Hosts

Cecropin A1 (CecA1) genes exhibit conserved genomic organization within Diptera and Lepidoptera. In Drosophila melanogaster, four functional genes (CecA1, CecA2, CecB, and CecC) and two pseudogenes cluster within a ~7-kb region at chromosomal position 99E [5] [6]. This cluster enables coordinated regulation, with CecA1 and CecA2 sharing 98% sequence identity. Lepidopteran species show greater complexity: Bombyx mori possesses 14 cecropin genes organized into two chromosomal clusters, including BmCecA1, BmCecA2, and six BmCecB variants [5] [7]. The Hyalophora cecropia locus spans ~20 kb with three core genes (CecA, CecB, CecD) and additional minor variants (CecC, E, F) likely derived from allelic variation or degradation products [5] [7].

Table 1: Genomic Organization of Cecropin A1 Across Insect Orders

TaxonSpeciesChromosomal LocationGene CopiesPseudogenesCluster Size
DipteraDrosophila melanogaster99E42~7 kb
DipteraMusca domesticaUndetermined12UnknownUndetermined
LepidopteraBombyx moriMultiple chromosomes140Dispersed
LepidopteraHyalophora cecropiaUndetermined60~20 kb

Gene duplication events drive cecropin diversity via birth-and-death evolution, evidenced by transposable elements flanking clusters and tandem gene arrangements [5]. This organization facilitates rapid adaptation to pathogens but restricts CecA1 to holometabolous insects (Coleoptera, Diptera, Lepidoptera), absent in Hymenoptera and other orders [5] [7].

Transcriptional Activation Pathways in Response to Pathogenic Challenge

CecA1 induction relies on pathogen recognition and signal transduction via conserved immune pathways:

  • Toll Pathway: Gram-positive bacteria and fungi activate proteolytic cascades leading to Spätzle processing. This triggers Toll receptor signaling, recruiting Tube/Pelle kinases that degrade Cactus, freeing the NF-κB transcription factor Dif. Dif translocates to the nucleus and binds κB motifs (5′-GGGATTTT-3′) in the CecA1 promoter [2] [6]. Drosophila studies confirm Toll10b mutants reduce CecA1 expression by >80% [6].
  • Imd Pathway: Gram-negative bacteria activate transmembrane receptors (e.g., PGRP-LC), triggering the Imd protein cascade. This activates Relish (NF-κB), which binds κB-like elements in CecA1 upstream regions [2]. imd mutants abolish epidermal CecA1 expression in larvae following infection [2].
  • p38 MAPK Modulation: In Aedes albopictus, LPS challenge activates p38 MAPK, which negatively regulates CecA1 transcription. Inhibition of p38 with SB203580 increases promoter activity by >300%, with the regulatory region mapped to -173/-64 bp upstream of the transcription start site [1].

Table 2: Transcriptional Regulators of Cecropin A1

Regulatory ElementSequence (5′→3′)Binding FactorFunctionExperimental Evidence
κB motifGGGATTTTDifPrimary immune inductionGel shift assays; reporter constructs [6]
GATA siteWGATARSerpent (GATA TF)Enhancer for Dif bindingMutagenesis reduces expression 70% [6]
R1 regionUndeterminedUnknownFat body-specific expressionDeletion analysis [6]
p38-responsive element-173 to -64 bpp38 MAPKNegative regulationSB203580 inhibition assays [1]

Post-Translational Modifications and Maturation Mechanisms

Cecropin A1 is synthesized as a prepropeptide requiring proteolytic processing for activation:

  • Precursor Structure: The nascent peptide contains an N-terminal signal peptide (23 aa), a conserved proregion (37 aa), and the mature CecA1 domain (37–39 aa) [3] [7]. The proregion maintains peptide inactivity until cleavage.
  • Proteolytic Cleavage: Furin-like proteases remove the proregion in the trans-Golgi network, generating mature CecA1 [7]. In Anticarsia gemmatalis, recombinant cecropin B (homologous to CecA1) expressed in E. coli showed identical mass (4.6 kDa) to native peptides after purification [8].
  • Structural Maturation: Mature CecA1 adopts an amphipathic α-helix confirmed by circular dichroism. In membrane-mimetic environments (e.g., SDS micelles), helicity increases to >80%, enabling pore formation [3] [8]. The N-terminal helix (residues 1–20) is cationic, while the C-terminal (residues 21–37) is hydrophobic – a feature critical for membrane disruption [4] [5]. No glycosylation or phosphorylation modifications are reported.

Table 3: Cecropin A1 Maturation Stages

Prepropeptide DomainLength (aa)FunctionModification Mechanism
Signal peptide23ER translocationSignal peptidase cleavage
Proregion37Inactivation during synthesisFurin protease removal
Mature CecA137–39Antimicrobial activityAmidation at C-terminus (some isoforms)
Active structure-Membrane pore formationα-helix folding in membranes

Comparative Analysis of Biosynthetic Pathways Across Diptera and Lepidoptera

Key divergences exist in CecA1 regulation between insect orders:

  • Induction Kinetics: Drosophila (Diptera) exhibits rapid CecA1 upregulation within 30–60 minutes post-infection, while Bombyx mori (Lepidoptera) shows peak expression at 12–24 hours [5] [7]. This correlates with Diptera’s shorter lifecycle requiring immediate immunity.
  • Tissue Specificity: In Diptera, CecA1 is expressed systemically in the fat body and locally in epidermal cells upon wounding [2] [6]. Lepidopteran species demonstrate broader expression, including hemocytes and midgut epithelia – e.g., Anticarsia gemmatalis Cecropin B in midgut [8].
  • Pathogen Specificity: Aedes albopictus (Diptera) CecA1 is strongly induced by E. coli but weakly by LPS alone, suggesting synergistic recognition mechanisms [1]. In Lepidoptera (H. cecropia), CecA responds equally to LPS and whole bacteria [7].
  • Evolutionary Divergence: Lepidopteran cecropins like B. mori BmCecB6/D show enhanced activity against Gram-positive bacteria (e.g., Bacillus thuringiensis), reflecting co-evolution with soil pathogens [4] [8]. Dipteran CecA1 primarily targets Gram-negatives like E. coli [5].

Table 4: Comparative Biosynthesis of CecA1 in Diptera vs. Lepidoptera

FeatureDipteraLepidopteraFunctional Implication
Induction time0.5–2 hours12–24 hoursRapid defense vs. sustained response
Key transcription factorDif (Toll/Imd)Relish (Imd dominant)Pathway specialization
Tissue expressionFat body, epidermis, hemocytesFat body, hemocytes, midgutBarrier immunity diversification
Strong inducersWhole Gram-negative bacteriaLPS, fungiPathogen recognition breadth
Primary antimicrobial targetsGram-negative bacteriaGram-positive and Gram-negativeNiche adaptation

The CecA1 biosynthetic machinery exemplifies evolutionary innovation within insect immunity. While Diptera leverage rapid, localized induction for opportunistic pathogens, Lepidoptera utilize broad-spectrum, systemic expression – adaptations reflecting their distinct ecologies [5] [7] [8].

Properties

Product Name

Cecropin A1

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